N-(3-fluorophenyl)hydrazinecarbothioamide
Overview
Description
N-(3-fluorophenyl)hydrazinecarbothioamide: is a chemical compound with the molecular formula C7H8FN3S and a molecular weight of 185.22 g/mol It is a derivative of hydrazinecarbothioamide, where a fluorophenyl group is attached to the nitrogen atom
Mechanism of Action
Target of Action
Similar compounds, such as thiosemicarbazone derivatives, have been shown to possess a wide range of biological activities . They are known to interact with various enzymes and receptors, which could potentially be the targets of this compound.
Mode of Action
Thiosemicarbazone derivatives, which share a similar structure, are known for their diverse biological activities . They can interact with their targets, leading to changes in the biochemical processes within the cell. The specific interactions and resulting changes would depend on the exact nature of the target.
Biochemical Pathways
Thiosemicarbazone derivatives are known to affect various biochemical pathways . The downstream effects of these interactions can lead to changes in cellular processes, potentially resulting in the observed biological activities of the compound.
Result of Action
Thiosemicarbazone derivatives are known to possess various biological activities, including antibacterial, antifungal, analgesic, and anti-inflammatory properties . The specific effects of N-(3-fluorophenyl)hydrazinecarbothioamide would depend on its exact mode of action and the biochemical pathways it affects.
Biochemical Analysis
Cellular Effects
N-(3-fluorophenyl)hydrazinecarbothioamide affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to this compound can modulate the PI3K/Akt/mTOR signaling pathway, which is critical for cell survival, proliferation, and metabolism . Additionally, the compound’s effects on gene expression and cellular metabolism highlight its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain enzymes involved in cellular metabolism, thereby affecting metabolic pathways . Additionally, this compound can influence gene expression by binding to DNA and modulating transcriptional activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products can also have biological activity . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that thiosemicarbazone derivatives, similar to this compound, can have dose-dependent effects on bacterial and cancer cells . Understanding the dosage effects is crucial for determining the therapeutic window and potential toxicity of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s structure allows it to participate in biochemical reactions that influence metabolic pathways, such as the synthesis and degradation of biomolecules . These interactions are essential for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is important for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)hydrazinecarbothioamide typically involves the reaction of N-phenyl thiosemicarbazide with 3-fluorobenzaldehyde in the presence of ethanol as a solvent. The reaction mixture is heated at reflux (78-80°C) for about 60-90 minutes. This method ensures the formation of the desired product with high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing efficient purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: N-(3-fluorophenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(3-fluorophenyl)hydrazinecarbothioamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antibacterial and antifungal properties. It has shown promising activity against certain bacterial strains, making it a candidate for developing new antibiotics .
Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the development of new drugs with anticancer and antioxidant properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with specific properties, such as enhanced stability and reactivity .
Comparison with Similar Compounds
- N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide
- N-(4-fluorophenyl)hydrazinecarbothioamide
- N-(3-bromophenyl)hydrazinecarbothioamide
Uniqueness: N-(3-fluorophenyl)hydrazinecarbothioamide stands out due to its specific fluorine substitution, which imparts unique chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it more effective in various applications compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
1-amino-3-(3-fluorophenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3S/c8-5-2-1-3-6(4-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLFMTUWRLDCPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372099 | |
Record name | N-(3-Fluorophenyl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70619-48-6 | |
Record name | N-(3-Fluorophenyl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 70619-48-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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